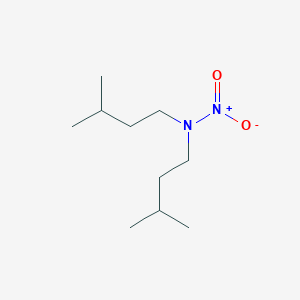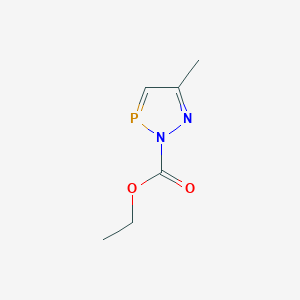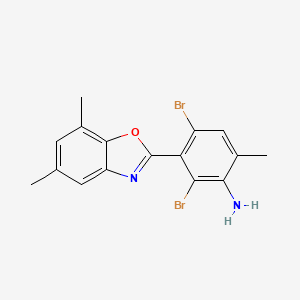
3-Hydroxy-5-sulfo-2-naphthoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-5-sulfo-2-naphthoic acid: is an organic compound with the molecular formula C₁₁H₈KO₆S. It is a derivative of naphthalene, characterized by the presence of hydroxyl and sulfonic acid groups. This compound is known for its applications in the synthesis of dyes and pigments due to its ability to form stable, colored complexes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Hydroxy-5-sulfo-2-naphthoic acid can be synthesized through the sulfonation of 3-hydroxy-2-naphthoic acid. The process involves the introduction of a sulfonic acid group into the naphthalene ring. The reaction typically requires the use of sulfuric acid as a sulfonating agent under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where 3-hydroxy-2-naphthoic acid is treated with sulfuric acid. The reaction mixture is then neutralized, and the product is isolated through filtration and purification processes to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3-Hydroxy-5-sulfo-2-naphthoic acid can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.
Reduction: The compound can be reduced to form various hydroxy derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like diazonium salts and halogenating agents are employed under specific conditions to achieve desired substitutions.
Major Products Formed:
Oxidation: Quinones and other oxidized naphthalene derivatives.
Reduction: Various hydroxy derivatives.
Substitution: Azo compounds and halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Hydroxy-5-sulfo-2-naphthoic acid is used as a precursor in the synthesis of azo dyes and pigments. Its ability to form stable complexes makes it valuable in the production of colorants for textiles and inks.
Biology and Medicine: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties. Research is ongoing to explore its applications in drug development and therapeutic treatments.
Industry: In the industrial sector, this compound is utilized in the manufacture of dyes, pigments, and other colorants. Its stability and vibrant colors make it a preferred choice for various applications.
Wirkmechanismus
The mechanism of action of 3-hydroxy-5-sulfo-2-naphthoic acid involves its ability to interact with various molecular targets through its hydroxyl and sulfonic acid groups. These interactions can lead to the formation of stable complexes, which are essential in its applications as dyes and pigments. The compound’s ability to undergo oxidation and reduction reactions also plays a crucial role in its chemical behavior and applications.
Vergleich Mit ähnlichen Verbindungen
3-Hydroxy-2-naphthoic acid: A precursor to 3-hydroxy-5-sulfo-2-naphthoic acid, known for its use in the synthesis of azo dyes.
2-Hydroxy-1-naphthoic acid: Another hydroxynaphthoic acid with similar applications in dye synthesis.
3-Hydroxy-4-(2-hydroxy-4-sulfo-1-naphthylazo)-2-naphthoic acid: A related compound used as an indicator and dye.
Uniqueness: this compound is unique due to the presence of both hydroxyl and sulfonic acid groups, which enhance its ability to form stable, colored complexes. This dual functionality makes it particularly valuable in the synthesis of dyes and pigments, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
6313-96-8 |
|---|---|
Molekularformel |
C11H8O6S |
Molekulargewicht |
268.24 g/mol |
IUPAC-Name |
3-hydroxy-5-sulfonaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H8O6S/c12-9-5-7-6(4-8(9)11(13)14)2-1-3-10(7)18(15,16)17/h1-5,12H,(H,13,14)(H,15,16,17) |
InChI-Schlüssel |
WKOROMVLBVSPRM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC(=C(C=C2C(=C1)S(=O)(=O)O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


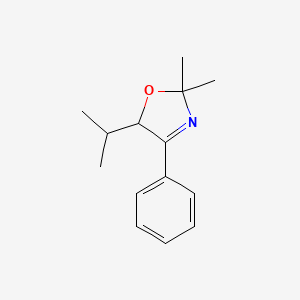
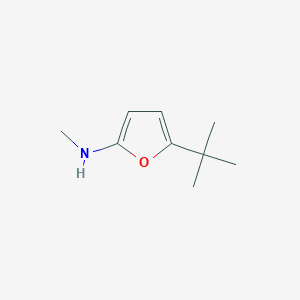
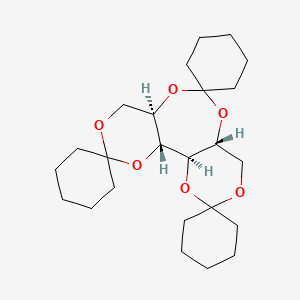

![Butyl 4-[butyl-(2-piperidin-1-ylacetyl)amino]benzoate;hydrochloride](/img/structure/B13807134.png)
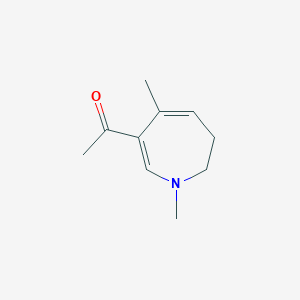
![(4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)(octahydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride](/img/structure/B13807154.png)
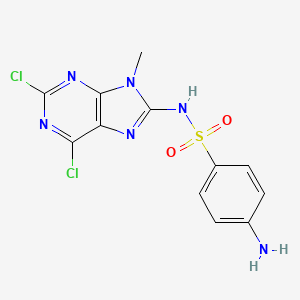
![(2E)-2-[(2Z)-2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B13807161.png)

![2-[6-[[3-Methyl-3-(2-methylprop-2-enoyloxy)butan-2-yl]oxycarbonylamino]hexylcarbamoyloxy]ethyl 2-methylprop-2-enoate](/img/structure/B13807169.png)
